Home > Products > Screening Compounds P37399 > Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI)
Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI) -

Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI)

Catalog Number: EVT-10922123
CAS Number:
Molecular Formula: C173H273N51O56S2
Molecular Weight: 4027 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amylin (human), specifically the compound 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate, is a synthetic analog of the human peptide amylin. This compound is notable for its role in glucose metabolism and appetite regulation. Its chemical structure features three proline residues at positions 25, 28, and 29, which are critical for its biological activity. The compound is classified as a peptide and is primarily used in scientific research and therapeutic applications related to diabetes management.

Source

The compound is produced synthetically and can be sourced from various chemical suppliers, such as Parchem and Cayman Chemical, which provide detailed specifications and safety data for handling this substance . The chemical has a CAS number of 196078-30-5, which is essential for identification in chemical databases.

Classification

Amylin (human) is classified under peptides, specifically as a hormone involved in the regulation of glucose levels in the bloodstream. It falls under the category of antidiabetic agents due to its function in modulating insulin secretion and promoting satiety.

Synthesis Analysis

Methods

The synthesis of amylin (human) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: Protected amino acids are used as building blocks.
  2. Coupling Agents: Commonly employed coupling agents include dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: Each amino acid addition requires deprotection of the functional groups to expose the amine or carboxylic acid functionalities necessary for subsequent coupling.
  4. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular formula for amylin (human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate is C173H273N51O56S2. The molecular weight is approximately 4027.4568 g/mol .

Data

The structure includes:

  • Three proline residues that contribute to its stability and biological activity.
  • A hydrophilic carboxylate group due to acetate salt formation, enhancing its solubility in aqueous environments.
Chemical Reactions Analysis

Reactions

Amylin (human) can undergo several chemical reactions typical of peptides:

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
  2. Oxidation: The presence of cysteine residues can lead to oxidation reactions, forming disulfide bonds that may alter its biological activity.
  3. Acetylation: The acetate group can participate in further acetylation reactions if reactive sites are available.

Technical Details

These reactions are crucial for understanding the stability and reactivity of amylin in biological systems, particularly in drug formulation and delivery.

Mechanism of Action

Process

Amylin functions primarily by:

  • Inhibiting glucagon secretion from pancreatic alpha cells, thereby reducing hepatic glucose output.
  • Slowing gastric emptying, which contributes to increased satiety and reduced food intake.
  • Acting on central nervous system receptors to modulate appetite.

Data

Studies indicate that amylin's mechanism involves binding to specific receptors in the brain and pancreas, influencing metabolic pathways associated with energy homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature when in acetate form.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on formulation but generally remains stable within physiological ranges.

Relevant analyses indicate that proper storage conditions are essential to maintain its integrity over time .

Applications

Amylin (human), particularly in its acetate salt form, has significant applications:

  • Diabetes Treatment: Used as an adjunct therapy alongside insulin for type 1 and type 2 diabetes patients to improve glycemic control.
  • Research Tool: Utilized in studies investigating obesity, metabolic syndrome, and neuroendocrine functions related to appetite regulation.
Structural Dynamics and Conformational Modulation

Role of Proline Substitutions in β-Sheet Disruption Mechanisms

Proline substitutions at positions 25, 28, and 29 in human islet amyloid polypeptide (hIAPP) induce significant destabilization of amyloidogenic β-sheet structures through steric and electrostatic mechanisms. Molecular dynamics simulations reveal that proline’s cyclic side chain restricts the backbone dihedral angles (φ ≈ -65°), preventing optimal alignment for cross-strand hydrogen bonding essential for β-sheet formation [1] [4]. Specifically, the S28P substitution exerts the strongest disruptive effect, reducing β-sheet content by 40–60% compared to wild-type hIAPP, while S29P shows minimal impact despite adjacent positioning—highlighting the exquisite sequence dependence of proline’s destabilizing action [1] [6]. The triple-proline variant (A25P/S28P/S29P, pramlintide) disrupts the dry core of hIAPP protofibrils by introducing kink angles of 30–35° and increasing solvent accessibility of hydrophobic residues by 25%, thereby inhibiting fibril elongation [1] [8].

Table 1: Impact of Proline Substitutions on hIAPP β-Sheet Stability

Positionβ-Sheet Content ReductionFibril Destabilization Mechanism
A25P25–30%Steric hindrance in C-terminal segment
S28P40–60%Hydrogen bond disruption in turn region
S29P<10%Minimal structural perturbation
Triple (P3)>80%Combined kink formation & solvation

Comparative Analysis of Monomeric Conformations: Wild-Type hIAPP vs. Proline-Modified Analogues

Wild-type hIAPP monomers adopt dynamic coil-to-β-strand conformations with root-mean-square deviation (RMSD) fluctuations of 1.5–2.0 Å in aqueous environments. In contrast, triple-proline analogues exhibit constrained conformational plasticity, with RMSD values stabilizing below 1.0 Å due to proline-induced rigidity [1] [4]. Ion mobility mass spectrometry data confirm that proline substitutions do not alter monomeric collision cross-sections (CCS ≈ 450 Ų) but significantly reduce β-hairpin populations by 70% in residues 22–29—a critical nucleation zone for amyloidogenesis [6]. The N31K mutation, when combined with proline substitutions, synergistically enhances solubility by introducing a charged lysine residue that repels hydrophobic aggregation interfaces [1].

Impact of Triple-Proline Mutations on α-Helical Stabilization

Although proline is traditionally considered a helix breaker in soluble proteins, membrane-mimetic environments (e.g., lipid bilayers) reverse this propensity. Circular dichroism spectroscopy demonstrates that triple-proline hIAPP analogues exhibit α-helical content increases of 20–25% in lysophosphatidylglycerol micelles compared to aqueous buffer [2]. This stabilization arises from proline’s capacity to:

  • Form N-capping motifs: Proline at position 25 (N’-position) stabilizes i to i-4 hydrogen bonds via backbone carbonyl electrostatic interactions, reducing helical fraying [4] [7]
  • Induce adaptive kinks: The A25P substitution generates a 35° ± 2° helical kink that repacks hydrophobic residues (e.g., Leu¹², Trp¹⁵) to maximize van der Waals contacts in membrane-embedded states [8]
  • Enhance electrostatic networks: Proline-kinked helices reposition charged residues (e.g., Lys¹⁶) to form interhelical salt bridges with energy gains of -0.51 kcal/mol [8]

Molecular Dynamics Simulations of β-Hairpin Destabilization

All-atom simulations in explicit solvent reveal that proline substitutions disrupt β-hairpin stability through three mechanisms:

  • Turn geometry distortion: S28P widens the Asn²¹-Gly²⁴ turn distance from 4.8 Å to 6.3 Å, preventing backbone CO(i)-NH(i+3) hydrogen bonding essential for type I’ β-turn formation [1] [4]
  • Hydrogen bond depletion: The triple-proline variant loses 60% of interstrand hydrogen bonds (e.g., Asn²²-Gly²⁴, Ala²⁵-Thr²⁷) within 50 ns simulations, compared to 20% loss in wild-type [1]
  • Aromatic stacking perturbation: Proline-induced twisting separates Tyr³⁷ and Trp⁴⁶ side chains by >6.0 Å, abolishing stabilizing π-π interactions (-3.3 kcal/mol energy loss) [9]

Table 2: Simulated β-Hairpin Destabilization Metrics in Proline Analogues

Simulation MetricWild-Type hIAPPA25P/S29PS28P Variant
Turn distance (Å)4.8 ± 0.35.7 ± 0.46.3 ± 0.5
Hydrogen bond retention (%)804530
Tyr³⁷–Trp⁴⁶ distance (Å)4.2 ± 0.45.8 ± 0.66.5 ± 0.7
Folding time (μs)6.022.5>50

These simulations confirm that S28P is the dominant destabilizing mutation, delaying β-hairpin folding beyond 50 μs by inducing non-native HXnH helical motifs (helix-Xn-helix) that compete with β-turn formation [4]. The A25P substitution exhibits moderate effects through steric blockade of strand packing, while S29P permits near-native turn conformations due to its C-terminal location outside the critical turn region [1] [6].

Properties

Product Name

Amylin(human), 25-L-proline-28-L-proline-29-L-proline-, acetate (salt), hydrate (9CI)

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;hydrate

Molecular Formula

C173H273N51O56S2

Molecular Weight

4027 g/mol

InChI

InChI=1S/C171H267N51O53S2.C2H4O2.H2O/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114;1-2(3)4;/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185);1H3,(H,3,4);1H2/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-;;/m0../s1

InChI Key

FVNLNEGMCMHEBF-WFVXIAQHSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N.CC(=O)O.O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N.CC(=O)O.O

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